molecular formula C10H12Br2Cl4 B12696487 1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- CAS No. 62416-32-4

1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl-

Katalognummer: B12696487
CAS-Nummer: 62416-32-4
Molekulargewicht: 433.8 g/mol
InChI-Schlüssel: SJCGVABXUCTGDH-MQQKCMAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- typically involves multiple steps, starting from simpler organic molecules. One common approach is the halogenation of a precursor diene compound, followed by selective bromination and chlorination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in simpler hydrocarbon structures.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dehalogenated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty polymers and materials with unique properties.

Wirkmechanismus

The mechanism by which 1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- exerts its effects involves interactions with various molecular targets. The presence of multiple halogen atoms allows for strong interactions with nucleophiles, leading to the formation of new bonds and the modification of existing structures. The pathways involved in these reactions are often complex and require detailed study to fully understand.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-ethyl-
  • 1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-propyl-

Uniqueness

1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- is unique due to its specific combination of halogen atoms and the presence of a methyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.

Eigenschaften

CAS-Nummer

62416-32-4

Molekularformel

C10H12Br2Cl4

Molekulargewicht

433.8 g/mol

IUPAC-Name

(1E,5E)-1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methylocta-1,5-diene

InChI

InChI=1S/C10H12Br2Cl4/c1-9(15,4-5-11)8(14)2-3-10(16,6-12)7-13/h2-5,8H,6-7H2,1H3/b3-2+,5-4+

InChI-Schlüssel

SJCGVABXUCTGDH-MQQKCMAXSA-N

Isomerische SMILES

CC(/C=C/Br)(C(/C=C/C(CCl)(CBr)Cl)Cl)Cl

Kanonische SMILES

CC(C=CBr)(C(C=CC(CCl)(CBr)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.